(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide
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Overview
Description
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide is an organic compound that belongs to the class of acrylamides. These compounds are characterized by the presence of an amide group attached to an acrylate moiety. The compound features nitro and ethoxy substituents on the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide typically involves the reaction of an appropriate acrylamide precursor with substituted nitrophenyl compounds. A common synthetic route might include:
Starting Materials: 4-ethoxy-2-nitroaniline and 4-nitrobenzaldehyde.
Reaction: The condensation reaction between 4-ethoxy-2-nitroaniline and 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, potentially affecting the ethoxy or amide groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or aldehydes.
Scientific Research Applications
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis or as a reagent in chemical reactions.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: Used in the production of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action for (E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide would depend on its specific application. For example:
Biological Activity: If it exhibits biological activity, it might interact with specific enzymes or receptors, modulating their activity.
Chemical Reactions: In chemical reactions, the nitro and ethoxy groups can influence the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-methoxy-2-nitrophenyl)-3-(4-nitrophenyl)acrylamide: Similar structure with a methoxy group instead of an ethoxy group.
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-chlorophenyl)acrylamide: Similar structure with a chloro group instead of a nitro group.
Properties
IUPAC Name |
(E)-N-(4-ethoxy-2-nitrophenyl)-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6/c1-2-26-14-8-9-15(16(11-14)20(24)25)18-17(21)10-5-12-3-6-13(7-4-12)19(22)23/h3-11H,2H2,1H3,(H,18,21)/b10-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQVQOYBCHARGR-BJMVGYQFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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